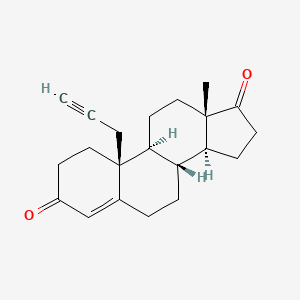
Plomestane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDL-18962, also known as plomestane or propargylestrenedione, is a steroidal, irreversible aromatase inhibitor. It was developed by Marion Merrell Dow (now Hoechst AG) as an antineoplastic agent for the treatment of breast cancer. The compound is known for its ability to significantly reduce estrogen levels with a single administration .
Vorbereitungsmethoden
MDL-18962 is synthesized through a series of chemical reactions starting from androstenedione. The key step involves the introduction of a propargyl group at the C-10 position of the steroid nucleus. The synthetic route typically includes:
Step 1: Conversion of androstenedione to 10-propargyl-androstenedione.
Step 2: Oxidation of the intermediate to form the final product, MDL-18962.
Analyse Chemischer Reaktionen
MDL-18962 unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Steroidgerüst verändern.
Substitution: Die Propargylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
MDL-18962 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um den Mechanismus der Aromatasehemmung zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf die Östrogensynthese und die Hormonregulation.
Medizin: Als potenzielle Behandlung für östrogenabhängigen Brustkrebs untersucht.
Industrie: Wird bei der Entwicklung neuer Aromatasehemmer und verwandter Verbindungen verwendet.
5. Wirkmechanismus
MDL-18962 übt seine Wirkung aus, indem es irreversibel an das Aromatase-Enzym bindet, das für die Umwandlung von Androgenen in Östrogene verantwortlich ist. Diese Bindung inaktiviert das Enzym, was zu einer signifikanten Reduktion der Östrogenspiegel führt. Das molekulare Ziel ist die aktive Stelle des Aromatase-Enzyms, und der Weg beinhaltet die Bildung einer kovalenten Bindung zwischen dem Hemmstoff und dem Enzym .
Wirkmechanismus
MDL-18962 exerts its effects by irreversibly binding to the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This binding inactivates the enzyme, leading to a significant reduction in estrogen levels. The molecular target is the active site of the aromatase enzyme, and the pathway involves the formation of a covalent bond between the inhibitor and the enzyme .
Vergleich Mit ähnlichen Verbindungen
MDL-18962 ist unter den Aromatasehemmern aufgrund seines irreversiblen Bindungsmechanismus einzigartig. Ähnliche Verbindungen umfassen:
Exemestan: Ein weiterer steroidaler Aromatasehemmer mit ähnlichem Wirkmechanismus.
Anastrozol: Ein nicht-steroidaler Aromatasehemmer, der reversibel an das Enzym bindet.
Letrozol: Ein weiterer nicht-steroidaler Hemmstoff mit reversiblen Bindungseigenschaften.
Verglichen mit diesen Verbindungen bietet MDL-18962 den Vorteil einer länger anhaltenden Wirkung aufgrund seiner irreversiblen Bindung .
Eigenschaften
CAS-Nummer |
77016-85-4 |
|---|---|
Molekularformel |
C21H26O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(8R,9S,10S,13S,14S)-13-methyl-10-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H26O2/c1-3-10-21-12-8-15(22)13-14(21)4-5-16-17-6-7-19(23)20(17,2)11-9-18(16)21/h1,13,16-18H,4-12H2,2H3/t16-,17-,18-,20-,21-/m0/s1 |
InChI-Schlüssel |
JKPDEYAOCSQBSZ-OEUJLIAZSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC#C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10-PED 10-propargylandrost-4-ene-3,17-dione 10-propargylestr-4-ene-3,17-dione 19-acetylenic androstenedione MDL 18962 MDL-18,962 plomestane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















